MFCD03193303
Description
MFCD03193303 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
5-benzyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15-19(14-17-6-4-3-5-7-17)29-23(21(15)22(24)27)25-20(26)13-10-16-8-11-18(28-2)12-9-16/h3-13H,14H2,1-2H3,(H2,24,27)(H,25,26)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHWZXISQQNHLI-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of MFCD03193303 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
MFCD03193303 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
MFCD03193303 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of MFCD03193303 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD03193303, we compare it with structurally and functionally related compounds (Table 1). Key criteria include molecular structure, synthetic pathways, bioactivity, and physicochemical properties.
Table 1: Comparative Analysis of this compound and Analogs
Structural and Functional Divergence
- CAS 918538-05-3 : Shares a pyrrolo-triazine core with this compound but differs in substitution patterns. Its chloro groups enhance electrophilicity, favoring interactions with kinase ATP-binding pockets .
- CAS 1533-03-5 : A trifluoromethyl ketone with distinct hydrogen-bonding capacity, enabling stronger CYP450 inhibition compared to triazine-based compounds .
Methodological Considerations
Comparative studies rely on techniques like spectrofluorometry and tensiometry for critical micelle concentration (CMC) measurements in surfactants, which could be adapted for solubility profiling of this compound . Virtual screening protocols, as highlighted in , emphasize molecular similarity metrics (e.g., Tanimoto coefficients) to prioritize analogs with shared pharmacophores .
Research Findings and Challenges
- Synthesis : this compound’s synthesis likely parallels CAS 918538-05-3, involving halogenated intermediates and transition-metal catalysis . However, trifluoromethyl analogs (e.g., CAS 1533-03-5) require specialized reagents like trifluoromethyl ketones, increasing synthetic complexity .
- Bioactivity : Chloro-triazines often exhibit broader antimicrobial spectra, whereas trifluoromethyl groups enhance metabolic stability, reducing off-target effects .
- Limitations : Absence of experimental data for this compound necessitates reliance on computational predictions (e.g., QSAR models), which may overestimate bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
